molecular formula C9H16N2O5 B3115916 (7S,8Ar)-octahydropyrrolo[1,2-a]piperazin-7-ol oxalic acid CAS No. 2126143-36-8

(7S,8Ar)-octahydropyrrolo[1,2-a]piperazin-7-ol oxalic acid

Cat. No.: B3115916
CAS No.: 2126143-36-8
M. Wt: 232.23
InChI Key: JVTWONPGZQKRTM-HHQFNNIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7S,8Ar)-octahydropyrrolo[1,2-a]piperazin-7-ol oxalic acid is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by a fused ring structure consisting of a pyrrolo and piperazine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S,8Ar)-octahydropyrrolo[1,2-a]piperazin-7-ol oxalic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrrole derivative with a piperazine derivative in the presence of a suitable catalyst can lead to the formation of the desired fused ring structure. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the correct stereochemistry and yield of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(7S,8Ar)-octahydropyrrolo[1,2-a]piperazin-7-ol oxalic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(7S,8Ar)-octahydropyrrolo[1,2-a]piperazin-7-ol oxalic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7S,8Ar)-octahydropyrrolo[1,2-a]piperazin-7-ol oxalic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine derivatives: These compounds share a similar fused ring structure and exhibit comparable biological activities.

    Spirocyclic oxindoles: Known for their unique three-dimensional structures and potential medicinal applications.

Uniqueness

(7S,8Ar)-octahydropyrrolo[1,2-a]piperazin-7-ol oxalic acid stands out due to its specific stereochemistry and the presence of the oxalic acid moiety, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(7S,8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.C2H2O4/c10-7-3-6-4-8-1-2-9(6)5-7;3-1(4)2(5)6/h6-8,10H,1-5H2;(H,3,4)(H,5,6)/t6-,7+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTWONPGZQKRTM-HHQFNNIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC(CC2CN1)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C[C@H](C[C@@H]2CN1)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7S,8Ar)-octahydropyrrolo[1,2-a]piperazin-7-ol oxalic acid
Reactant of Route 2
(7S,8Ar)-octahydropyrrolo[1,2-a]piperazin-7-ol oxalic acid
Reactant of Route 3
(7S,8Ar)-octahydropyrrolo[1,2-a]piperazin-7-ol oxalic acid
Reactant of Route 4
(7S,8Ar)-octahydropyrrolo[1,2-a]piperazin-7-ol oxalic acid
Reactant of Route 5
(7S,8Ar)-octahydropyrrolo[1,2-a]piperazin-7-ol oxalic acid
Reactant of Route 6
(7S,8Ar)-octahydropyrrolo[1,2-a]piperazin-7-ol oxalic acid

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